molecular formula C7H14BF3O3S B12842310 Dipropyl(((trifluoromethyl)sulfonyl)oxy)borane

Dipropyl(((trifluoromethyl)sulfonyl)oxy)borane

Katalognummer: B12842310
Molekulargewicht: 246.06 g/mol
InChI-Schlüssel: CLGHKJRDNWVTSN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dipropyl(((trifluoromethyl)sulfonyl)oxy)borane is an organoboron compound known for its utility in organic synthesis. It is often used as a reagent in various chemical reactions due to its unique properties. The compound is characterized by the presence of a boron atom bonded to two propyl groups and a trifluoromethylsulfonyl group, making it a versatile reagent in synthetic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of dipropyl(((trifluoromethyl)sulfonyl)oxy)borane typically involves the reaction of boron-containing precursors with trifluoromethanesulfonic anhydride. One common method includes the reaction of dibutylboron triflate with trifluoromethanesulfonic anhydride under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as argon, to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in solution form, typically in dichloromethane or diethyl ether, to facilitate handling and storage .

Analyse Chemischer Reaktionen

Types of Reactions

Dipropyl(((trifluoromethyl)sulfonyl)oxy)borane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic acids, borate esters, and various substituted boron compounds. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals and materials science .

Wissenschaftliche Forschungsanwendungen

Dipropyl(((trifluoromethyl)sulfonyl)oxy)borane has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which dipropyl(((trifluoromethyl)sulfonyl)oxy)borane exerts its effects involves the activation of the boron atom. The trifluoromethylsulfonyl group enhances the electrophilicity of the boron atom, making it more reactive towards nucleophiles. This reactivity is exploited in various chemical reactions, including cross-coupling reactions and the formation of boron-nitrogen bonds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Dibutylboron trifluoromethanesulfonate: Similar in structure but with butyl groups instead of propyl groups.

    Triflidic acid: Contains a trifluoromethylsulfonyl group but differs in its overall structure and acidity.

Uniqueness

Dipropyl(((trifluoromethyl)sulfonyl)oxy)borane is unique due to its specific combination of propyl groups and a trifluoromethylsulfonyl group. This combination imparts distinct reactivity and stability, making it a valuable reagent in synthetic chemistry. Its ability to participate in a wide range of reactions and its applications in various fields highlight its versatility and importance.

Eigenschaften

Molekularformel

C7H14BF3O3S

Molekulargewicht

246.06 g/mol

IUPAC-Name

dipropylboranyl trifluoromethanesulfonate

InChI

InChI=1S/C7H14BF3O3S/c1-3-5-8(6-4-2)14-15(12,13)7(9,10)11/h3-6H2,1-2H3

InChI-Schlüssel

CLGHKJRDNWVTSN-UHFFFAOYSA-N

Kanonische SMILES

B(CCC)(CCC)OS(=O)(=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.